3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride
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Overview
Description
3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride is a heterocyclic compound that has garnered significant attention due to its versatile applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a bromine atom at the 3rd position and an amine group at the 6th position of the imidazo[1,2-a]pyridine ring system, making it a valuable scaffold for the development of pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method includes the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization/bromination process, which does not require a base . The cyclization to form the imidazo[1,2-a]pyridine ring is promoted by the bromination step, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxo derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or TBHP are commonly used.
Cyclization Reactions: Catalysts like palladium or copper salts can facilitate cyclization reactions.
Major Products Formed:
Substitution Products: Various substituted imidazo[1,2-a]pyridines.
Oxidation Products: Oxo derivatives of the parent compound.
Cyclization Products: More complex fused heterocyclic systems.
Scientific Research Applications
3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the development of probes for biological imaging and as a precursor for bioactive molecules.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit or activate various signaling pathways, depending on the nature of the target and the context of its use .
Comparison with Similar Compounds
3-Chloroimidazo[1,2-a]pyridin-6-amine: Similar structure but with a chlorine atom instead of bromine.
3-Iodoimidazo[1,2-a]pyridin-6-amine: Similar structure but with an iodine atom instead of bromine.
6-Aminoimidazo[1,2-a]pyridine: Lacks the halogen atom at the 3rd position.
Uniqueness: 3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and iodo analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and can influence its binding affinity to biological targets .
Properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3.2ClH/c8-6-3-10-7-2-1-5(9)4-11(6)7;;/h1-4H,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUMYJHPCWVPOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1N)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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